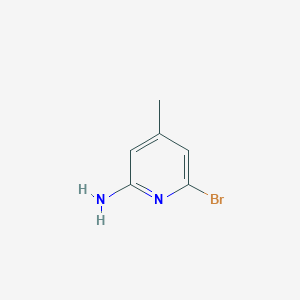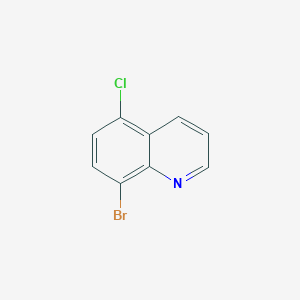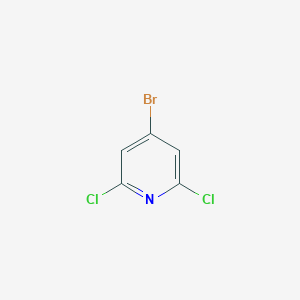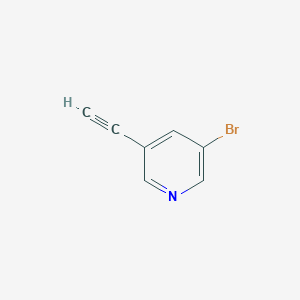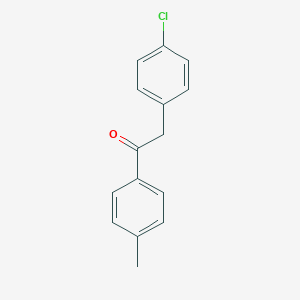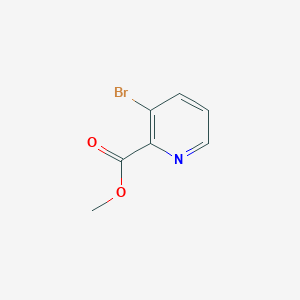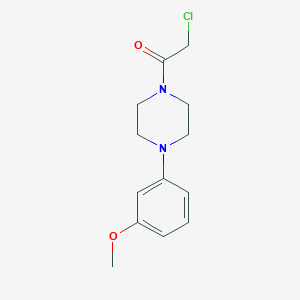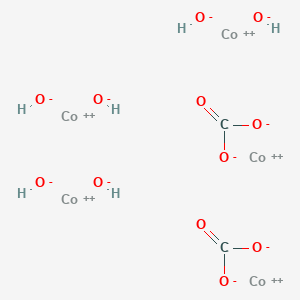
Cobalt carbonate hydroxide (Co5(CO3)2(OH)6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt carbonate hydroxide, with the chemical formula Co5(CO3)2(OH)6, is a compound that appears as a purple-red crystalline solid. It is almost insoluble in water and ammonia but dissolves in acids. This compound is known for its stability up to 400°C, beyond which it decomposes to release carbon dioxide . It finds applications in various fields such as catalysis, ceramics, and electrochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt carbonate hydroxide can be synthesized by adding a sodium carbonate solution to a cobalt(II) acetate solution. The reaction typically occurs at room temperature, resulting in the precipitation of cobalt carbonate hydroxide . Another method involves the reaction of cobalt(II) sulfate with sodium carbonate, followed by filtration and washing of the precipitate .
Industrial Production Methods
In industrial settings, cobalt carbonate hydroxide is produced by reacting cobalt(II) sulfate with sodium carbonate under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt oxides.
Reduction: It can be reduced to metallic cobalt under specific conditions.
Decomposition: Upon heating to 400°C, it decomposes to release carbon dioxide and form cobalt oxide.
Common Reagents and Conditions
Acids: Reacts with acids to form cobalt salts and carbon dioxide.
Heat: Decomposes upon heating to form cobalt oxide and carbon dioxide.
Major Products Formed
Cobalt Oxide: Formed upon decomposition.
Cobalt Salts: Formed when reacted with acids.
Wissenschaftliche Forschungsanwendungen
Cobalt carbonate hydroxide is utilized in various scientific research applications:
Catalysis: Used as a catalyst in organic synthesis and photochemical reactions.
Ceramics: Employed as a coloring agent in ceramics and glass.
Electrochemistry: Used in the preparation of electrodes for supercapacitors and batteries.
Magnetic Materials: Utilized in the synthesis of magnetic materials.
Wirkmechanismus
The mechanism by which cobalt carbonate hydroxide exerts its effects involves its ability to act as a catalyst and its unique crystal structure. In catalytic applications, the compound provides active sites for chemical reactions, facilitating processes such as oxidation and reduction . The molecular targets and pathways involved depend on the specific application, such as the activation of carbon dioxide in photocatalytic reduction .
Vergleich Mit ähnlichen Verbindungen
Cobalt carbonate hydroxide can be compared with other similar compounds, such as:
Cobalt(II) carbonate (CoCO3): Similar in composition but differs in its crystal structure and solubility properties.
Cobalt(II) hydroxide (Co(OH)2): Shares hydroxide groups but lacks the carbonate component, leading to different chemical behavior.
Cobalt carbonate hydroxide stands out due to its unique combination of carbonate and hydroxide groups, which contribute to its stability and versatility in various applications .
Eigenschaften
CAS-Nummer |
12602-23-2 |
|---|---|
Molekularformel |
CHCoO4-3 |
Molekulargewicht |
135.95 g/mol |
IUPAC-Name |
cobalt;carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Co.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/p-3 |
InChI-Schlüssel |
AMBICLBCMQSUDI-UHFFFAOYSA-K |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Co+2].[Co+2].[Co+2].[Co+2] |
Kanonische SMILES |
C(=O)([O-])[O-].[OH-].[Co] |
Key on ui other cas no. |
12602-23-2 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


